

In-Depth Technical Guide: 4'-Hydroxy Pyrimethanil-d4 (CAS: 1794897-91-8)

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Compound of Interest

Compound Name: 4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4'-Hydroxy Pyrimethanil-d4** (CAS Number: 1794897-91-8), a deuterated analog of a primary metabolite of the fungicide Pyrimethanil. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled internal standards for quantitative analysis. This guide covers the physicochemical properties, the metabolic pathway of the parent compound, and the application of **4'-Hydroxy Pyrimethanil-d4** as an internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols and visualizations are provided to facilitate its practical application in a laboratory setting.

Introduction

4'-Hydroxy Pyrimethanil-d4 is the deuterium-labeled form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide, Pyrimethanil.[1] Pyrimethanil is widely used to control a variety of fungal pathogens on fruits, vegetables, and ornamentals.[2] Its mechanism of action involves the inhibition of fungal enzyme secretion, which is necessary for the infection process.[3][4] The study of its metabolism and the accurate quantification of its residues and metabolites in various matrices are crucial for environmental monitoring, food safety assessment, and toxicological studies.

The use of stable isotope-labeled internal standards, such as **4'-Hydroxy Pyrimethanil-d4**, is the gold standard for quantitative analysis by mass spectrometry. These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to co-elute during chromatographic separation and experience similar ionization effects. This minimizes variations in sample preparation and instrumental analysis, leading to highly accurate and precise quantification.

Physicochemical Properties

A summary of the available quantitative data for **4'-Hydroxy Pyrimethanil-d4** is presented in Table 1. This information is critical for the preparation of standards, understanding its behavior in analytical systems, and ensuring proper storage and handling.

Table 1: Physicochemical Properties of **4'-Hydroxy Pyrimethanil-d4**

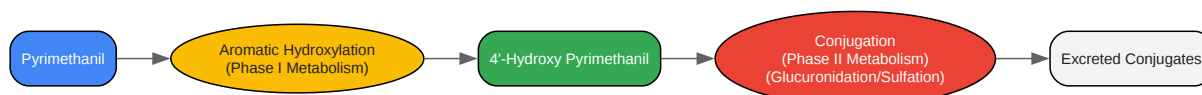
Property	Value	Reference
CAS Number	1794897-91-8	[1]
Molecular Formula	C ₁₂ H ₉ D ₄ N ₃ O	[1][5]
Molecular Weight	219.28 g/mol	[1][5]
Appearance	Off-White Solid	[1]
Storage Conditions	2-8°C Refrigerator	[1]
Shipping Conditions	Ambient	[1]

Note: More detailed information such as melting point, boiling point, and solubility in various solvents are not readily available in the public domain and would typically be found on a supplier's Certificate of Analysis.

Metabolism of Pyrimethanil

The parent compound, Pyrimethanil, undergoes extensive metabolism in biological systems.[4] One of the primary metabolic pathways is the aromatic hydroxylation of the phenyl ring, leading to the formation of 4'-Hydroxy Pyrimethanil.[6] This metabolite is then often conjugated with

glucuronic acid or sulfate before excretion.[6] Understanding this pathway is essential for identifying the correct analytes for residue analysis and for interpreting toxicological data.



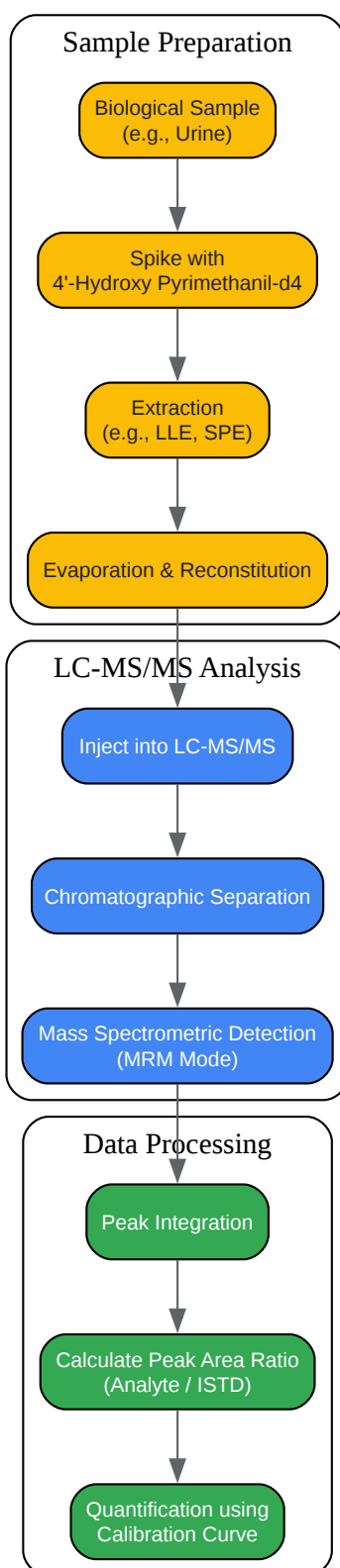
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Metabolic pathway of Pyrimethanil to 4'-Hydroxy Pyrimethanil.

Role as a Deuterated Internal Standard

4'-Hydroxy Pyrimethanil-d4 serves as an ideal internal standard for the quantification of 4'-Hydroxy Pyrimethanil in complex matrices such as urine, soil, and food products. Its four deuterium atoms provide a distinct mass shift from the non-labeled analyte, allowing for simultaneous detection and quantification by mass spectrometry without isotopic interference.

The workflow for using a deuterated internal standard in a typical quantitative LC-MS/MS analysis is outlined below.



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Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of 4'-Hydroxy Pyrimethanil in Urine

The following is a representative, detailed experimental protocol for the analysis of 4'-Hydroxy Pyrimethanil in human urine using **4'-Hydroxy Pyrimethanil-d4** as an internal standard. This protocol is based on established methods for the analysis of pesticide metabolites in biological fluids.^{[7][8]}

5.1. Materials and Reagents

- 4'-Hydroxy Pyrimethanil analytical standard
- **4'-Hydroxy Pyrimethanil-d4** internal standard
- LC-MS grade methanol, acetonitrile, and water
- Formic acid
- Human urine (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.2. Sample Preparation

- Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
- Spiking: To a 1 mL aliquot of the urine supernatant, add a known concentration of **4'-Hydroxy Pyrimethanil-d4** internal standard solution.
- Hydrolysis (Optional): For the analysis of total 4'-Hydroxy Pyrimethanil (free and conjugated), enzymatic hydrolysis using β -glucuronidase/sulfatase may be required. Incubate the samples according to the enzyme manufacturer's instructions.
- Solid Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.

- Load the urine sample onto the cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the analyte and internal standard with methanol or acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

5.3. LC-MS/MS Analysis

Table 2: Suggested LC-MS/MS Parameters

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Gradient	Optimized for separation of analyte from matrix interferences
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Analyte-specific precursor and product ions (to be determined by infusion of individual standards)
Example: 4'-Hydroxy Pyrimethanil: $[M+H]^+$ \rightarrow fragment 1, fragment 2	
Example: 4'-Hydroxy Pyrimethanil-d4: $[M+H]^+$ \rightarrow fragment 1, fragment 2	

5.4. Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of the 4'-Hydroxy Pyrimethanil standard to the **4'-Hydroxy Pyrimethanil-d4** internal standard against the concentration of the standard.
- Calculate the concentration of 4'-Hydroxy Pyrimethanil in the unknown samples using the regression equation from the calibration curve.

Conclusion

4'-Hydroxy Pyrimethanil-d4 is an indispensable tool for the accurate and precise quantification of the major Pyrimethanil metabolite, 4'-Hydroxy Pyrimethanil. Its use as an internal standard in LC-MS/MS methods overcomes the challenges associated with matrix effects and variability in sample preparation, ensuring high-quality data for research, regulatory, and safety assessment purposes. The information and protocols provided in this technical guide are intended to support the effective implementation of this analytical standard in a laboratory setting.

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